4-[(n-Hexyloxy)methyl]thiophenol
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Overview
Description
4-[(n-Hexyloxy)methyl]thiophenol is an organic compound that belongs to the class of thiophenols. Thiophenols are aromatic compounds containing a thiol group (-SH) attached to a benzene ring. The presence of the n-hexyloxy group in this compound makes it unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(n-Hexyloxy)methyl]thiophenol can be achieved through several methods. One common approach involves the reaction of 4-chloromethylthiophenol with n-hexanol in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(n-Hexyloxy)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophenols depending on the electrophile used.
Scientific Research Applications
4-[(n-Hexyloxy)methyl]thiophenol has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving thiol-containing enzymes and proteins.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(n-Hexyloxy)methyl]thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. The n-hexyloxy group may influence the compound’s solubility and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiophenol: Lacks the n-hexyloxy group, making it less hydrophobic.
4-Ethylthiophenol: Contains an ethyl group instead of the n-hexyloxy group, resulting in different chemical properties.
4-Butylthiophenol: Contains a butyl group, which affects its reactivity and solubility.
Uniqueness
4-[(n-Hexyloxy)methyl]thiophenol is unique due to the presence of the n-hexyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(hexoxymethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-2-3-4-5-10-14-11-12-6-8-13(15)9-7-12/h6-9,15H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHNNEQYIRNMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC=C(C=C1)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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